molecular formula C7H8N2O2 B1296798 N-(3-hydroxypyridin-2-yl)acetamide CAS No. 31354-48-0

N-(3-hydroxypyridin-2-yl)acetamide

Cat. No.: B1296798
CAS No.: 31354-48-0
M. Wt: 152.15 g/mol
InChI Key: RNNMBUAVVIZMMX-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

N-(3-Hydroxypyridin-2-yl)acetamide (C₇H₈N₂O₂) exhibits a planar pyridine ring with substituents at the 2- and 3-positions. The acetamide group (-NHCOCH₃) at position 2 and the hydroxyl group (-OH) at position 3 define its geometry. Key bonding features include:

  • C-N bonds : The pyridine nitrogen participates in resonance, stabilizing the ring’s aromaticity. The acetamide’s NH group forms a single bond with the pyridine ring.
  • O-H and C=O interactions : The hydroxyl group may engage in intramolecular hydrogen bonding with the acetamide’s carbonyl oxygen, though steric hindrance from adjacent substituents may limit this interaction.
  • Electronic effects : The electron-withdrawing acetamide group at position 2 enhances the ring’s electron deficiency, potentially influencing tautomerism and reactivity.

Table 1: Bond Lengths and Angles (Theoretical Data)

Bond/Position Length (Å) Angle (°)
Pyridine N-C (adjacent to OH) 1.34–1.38 120–125
C-O (hydroxyl) 1.35–1.40 120
C=O (acetamide) 1.22–1.25 180

Tautomeric Forms and Resonance Stabilization

The compound exists in equilibrium between hydroxypyridine (enol) and pyridone (keto) tautomers. The acetamide group’s electron-withdrawing nature stabilizes the keto form in polar solvents by polarizing the C-O bond.

Key observations :

  • Solvent dependence : Polar solvents (e.g., DMSO, water) favor the keto tautomer due to stabilization of charge-separated resonance structures.
  • Substituent effects : The acetamide group at position 2 reduces conjugation between the hydroxyl and pyridine ring, shifting equilibrium toward the keto form compared to unsubstituted 3-hydroxypyridine.

Table 2: Tautomeric Equilibrium in Model Systems

Compound Solvent Keto:Enol Ratio Source
This compound DMSO ~3:1
3-Hydroxypyridine CCl₄ ~1:1
2-Hydroxypyridine Water ~1:10 (keto-enol)

X-ray Crystallographic Studies

No direct crystallographic data exists for this compound. However, structural insights can be inferred from related compounds:

  • H-bonding networks : Crystals of hydroxypyridine derivatives often form intermolecular hydrogen bonds between hydroxyl groups and adjacent pyridine nitrogens.
  • Packing motifs : Pyridine derivatives typically adopt planar arrangements, with π-π interactions dominating in the solid state.

Comparative Analysis with Pyridine Derivative Isomers

The position of substituents critically impacts tautomerism and bonding.

Table 3: Structural and Tautomeric Properties of Isomers

Compound Structure Molecular Formula Tautomer Stability Key Interactions
This compound OH at 3, NHCOCH₃ at 2 C₇H₈N₂O₂ Keto-favored Intramolecular H-bonding (OH ↔ carbonyl)
N-(2-Hydroxypyridin-3-yl)acetamide OH at 2, NHCOCH₃ at 3 C₇H₈N₂O₂ Enol-favored Reduced H-bonding due to meta positioning
N-(4-Hydroxypyridin-3-yl)acetamide OH at 4, NHCOCH₃ at 3 C₇H₈N₂O₂ Neutral Weak intermolecular H-bonds

Key differences :

  • Tautomer stability : Proximity of substituents (e.g., 2,3- vs. 3,4-) alters resonance stabilization.
  • Reactivity : Adjacent substituents in this compound enhance electrophilic susceptibility at the 4-position.

Properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMBUAVVIZMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341489
Record name N-(3-hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31354-48-0
Record name N-(3-hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 3-Hydroxypyridine

One common method involves the acylation of 3-hydroxypyridine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction can be represented as follows:

$$
\text{3-Hydroxypyridine} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{this compound} + \text{Byproducts}
$$

Reaction Conditions:

  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Time: Reaction times can vary from 1 to 4 hours depending on the specific conditions used.

Alternative Methods

Other reported methods include:

  • Direct Amidation: Reacting 3-hydroxypyridine directly with acetamide under reflux conditions.

  • Using Acetic Acid: In some cases, 3-hydroxypyridine is treated with acetic acid and a dehydrating agent to facilitate the formation of the amide bond.

Yields and Purification Techniques

The yield of this compound can vary based on the method employed. Typical yields range from 60% to 90%.

Purification Techniques:

To enhance purity, several purification methods can be applied:

  • Recrystallization: A common technique where the crude product is dissolved in a suitable solvent and allowed to crystallize.

  • Chromatography: Both column chromatography and thin-layer chromatography can be employed to separate unreacted starting materials and byproducts from the desired product.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods, their yields, and purification techniques:

Method Yield (%) Purification Technique
Acylation with Acetic Anhydride 70-90 Recrystallization
Direct Amidation 60-80 Column Chromatography
Reaction with Acetic Acid 65-85 Thin-Layer Chromatography

Research Findings on Preparation Methods

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency, achieving yields above 90% in shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-pyridyl ketone, while reduction of the acetamide group may produce 3-hydroxypyridin-2-ylamine.

Mechanism of Action

The mechanism of action of N-(3-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The hydroxyl and acetamide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

The position of hydroxyl and acetamide groups on the pyridine ring significantly influences physicochemical and biological properties:

  • N-(5-Hydroxypyridin-2-yl)acetamide (CAS 5221-37-4): Hydroxyl at position 5 introduces steric hindrance near the acetamide group, which may alter metabolic stability. Its similarity score to the target compound is 0.78, indicating moderate structural overlap .
Table 1: Physical Properties of Selected Acetamide Derivatives
Compound Yield (%) Melting Point (°C) Key Structural Features
N-(3-Hydroxypyridin-2-yl)acetamide 41 215–217 3-OH, 2-acetamide
N-(2-Hydroxy-4-methylphenyl)acetamide (4d) 38 242–244 2-OH, 4-methyl, quinazolinyl
N-(2-Amino-4-methoxyphenyl)acetamide (4g) 83 219–221 2-amino, 4-methoxy, quinazolinyl
N-(5-Hydroxypyridin-2-yl)acetamide Not reported Not reported 5-OH, 2-acetamide

Data sourced from

Functional Group Modifications

Quinazolinyl-Substituted Analogues

Compounds such as N-(3-Hydroxypyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4f) () incorporate a 4-oxoquinazolinyl group, which enhances planar aromaticity and may improve DNA intercalation or kinase inhibition. However, this modification reduces synthetic yield (41% for 4f vs. 83% for 4g) due to increased steric complexity .

Sulfonyl and Piperazinyl Derivatives
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Exhibits gram-positive antibacterial activity, attributed to the sulfonyl-piperazine moiety enhancing membrane penetration .
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40): Shows anti-cancer activity via morpholino groups modulating solubility and target selectivity .

Antimicrobial Potential

The absence of such substituents in this compound may limit its potency, but its hydroxyl group could facilitate hydrogen bonding with microbial enzymes.

Anti-Cancer Activity

Quinazolinyl-substituted derivatives (e.g., compound 4f) show moderate cytotoxicity (IC50: 10–50 µM) against cancer cell lines, likely due to intercalation or topoisomerase inhibition . In contrast, sulfonylquinazoline derivatives (e.g., compound 40) exhibit enhanced activity (IC50: 1–5 µM) via dual inhibition of tubulin and kinase pathways .

Receptor Binding and Selectivity

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), bind to SARS-CoV-2 main protease with high affinity (ΔG: −22 kcal/mol) via interactions with HIS163 and ASN142 . The target compound’s hydroxyl group may similarly engage in hydrogen bonding but lacks the cyanophenyl moiety critical for hydrophobic pocket binding.

Biological Activity

N-(3-hydroxypyridin-2-yl)acetamide, also known as 2-acetamido-3-hydroxypyridine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 31354-48-0

The compound features a hydroxypyridine ring with an acetamide group, which contributes to its ability to engage in hydrogen bonding and interact with various biological macromolecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Metal Ion Chelation : The compound has the ability to chelate metal ions, particularly iron, which can inhibit metal-dependent enzymes and disrupt cellular processes reliant on these ions. This chelation is significant in contexts such as cancer therapy where metal ions play a role in tumor progression.
  • Antiproliferative Activity : this compound has shown potential antiproliferative effects against various cancer cell lines. Studies suggest that it interferes with DNA synthesis and induces apoptosis in cancer cells.
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against glioblastoma cells. Its structural characteristics allow it to penetrate the blood-brain barrier effectively, positioning it as a candidate for treating central nervous system tumors.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated effectiveness against glioblastoma cells; potential to cross the blood-brain barrier.
Metal Ion ChelationInhibition of metal-dependent enzymes; significant implications for cancer treatment.
Antimicrobial ActivityShowed activity against multiple bacterial strains; potential for infection treatment.

Comparative Analysis with Similar Compounds

This compound can be compared with other hydroxypyridine derivatives:

CompoundStructureBiological Activity
N-(4-Hydroxypyridin-3-yl)acetamideHydroxyl at 4-positionSimilar chelation properties but different reactivity.
N-(2-Hydroxypyridin-3-yl)acetamideHydroxyl at 2-positionExhibits distinct biological activity due to positional differences.

These comparisons highlight how slight variations in chemical structure can lead to significant differences in biological activity.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm regiochemistry of pyridine substitution (e.g., δ 8.2 ppm for C2-H in DMSO-d₆) .
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹ for acetamide) and hydroxyl groups (~3200 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 179.08 for C₇H₈N₂O₂) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex analogs .

How can researchers address low yields in the final condensation step of this compound synthesis?

Advanced Research Focus
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., DMAP) to accelerate condensation.
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) for better reactant solubility .

What are the key considerations for designing in vivo studies involving this compound?

Q. Advanced Research Focus

  • Dosage formulation : Use PEGylation or liposomal encapsulation to improve water solubility.
  • Toxicology screening : Assess hepatotoxicity via ALT/AST levels in rodent models, referencing structurally similar compounds (e.g., reported LD₅₀ > 500 mg/kg).
  • Metabolite profiling : Employ LC-MS/MS to identify phase I/II metabolites in plasma .

How do electronic effects of substituents on the pyridine ring influence the compound’s stability under physiological conditions?

Basic Research Focus
Electron-withdrawing groups (e.g., -NO₂, -CN) increase ring electrophilicity, accelerating hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃) enhance stability:

  • Case Study : N-(3-methoxypyridin-2-yl)acetamide showed a 3-fold longer half-life in PBS (pH 7.4) than the hydroxyl analog .

Methodological Note : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-hydroxypyridin-2-yl)acetamide
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